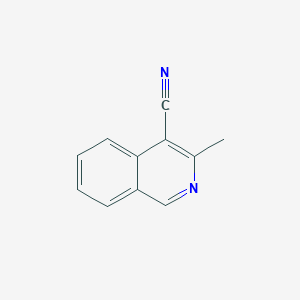

4-氰基-3-甲基异喹啉

描述

4-Cyano-3-methylisoquinoline is a potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC₅₀ = 30 nM). It has been used in biochemical research .

Molecular Structure Analysis

The empirical formula of 4-Cyano-3-methylisoquinoline is C11H8N2. It has a molecular weight of 168.19 .Physical And Chemical Properties Analysis

4-Cyano-3-methylisoquinoline is a solid substance. It is soluble in DMSO at 50 mg/mL .科学研究应用

Antimalarial Research

4-Cyano-3-methylisoquinoline has been identified as a novel inhibitor in antimalarial research. It targets the Plasmodium falciparum parasites, which are responsible for malaria, by inhibiting their ability to invade human red blood cells. This compound has shown to disrupt the cellular program that parasites use to egress from their host cell and invade new ones, which is critical to malaria pathogenesis .

Protein Kinase A (PKA) Inhibition

This compound is also a potent inhibitor of Protein Kinase A (PKA), an enzyme that plays a significant role in various cellular processes such as cell growth, survival, and differentiation. 4-Cyano-3-methylisoquinoline exhibits high potency against PKA with an IC50 value of 30 nM, making it a valuable tool for researchers studying the role of PKA in biological systems.

作用机制

- Primary Target : 4-Cyano-3-methylisoquinoline inhibits the sodium efflux pump PfATP4 in the human malaria parasite Plasmodium falciparum .

- Resulting Changes : Accumulation of Na+ inside the intracellular parasites causes swelling and lysis of infected erythrocytes. This is attributed to the new permeability pathways induced by the parasite in the erythrocyte membrane .

- Downstream Effects : Lysis of infected erythrocytes due to Na+ accumulation affects parasite viability .

- ADME Properties : 4-Cyano-3-methylisoquinoline is cell-permeable, reversible, and specific. Its IC50 for PKA inhibition is in the micromolar range .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

未来方向

4-Cyano-3-methylisoquinoline has been studied for its antimalarial activity against Plasmodium falciparum. Although many compounds potently inhibit the growth of chloroquine-sensitive and resistant strains of P. falciparum, they were found to have minimal activity against PKA, indicating that they likely have another target important to parasite cytokinesis and invasion .

属性

IUPAC Name |

3-methylisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-11(6-12)10-5-3-2-4-9(10)7-13-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWLGBJCLZDZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274328 | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-3-methylisoquinoline | |

CAS RN |

161468-32-2 | |

| Record name | 3-Methyl-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161468-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-cyano-3-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-cyano-3-methylisoquinoline interact with its target and what are the downstream effects?

A1: 4-cyano-3-methylisoquinoline is a known inhibitor of protein kinase A (PKA) [, , , , ]. It acts by competitively binding to the catalytic subunit of PKA, preventing the phosphorylation of downstream target proteins [, , , ]. This inhibition of PKA activity can have various downstream effects depending on the cellular context.

Q2: What is the structural characterization of 4-cyano-3-methylisoquinoline?

A2:

Q3: Can you describe the Structure-Activity Relationship (SAR) of 4-cyano-3-methylisoquinoline?

A3: While specific SAR data for 4-cyano-3-methylisoquinoline is limited in the provided abstracts, one study investigating phenolphthalein derivatives as calcium channel blockers provides some insights relevant to structural modifications and their impact on activity [].

Q4: What are the in vitro and in vivo efficacy findings for 4-cyano-3-methylisoquinoline?

A4: In vitro studies have demonstrated that 4-cyano-3-methylisoquinoline effectively inhibits PKA activity [, , , ]. For instance, it reversed the inhibitory effect of cAMP on c-mos mRNA polyadenylation in rat oocytes [] and enhanced norepinephrine-induced ERK1/2 phosphorylation in CHO-K1 cells [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)

![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)